(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
Overview
Description
(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone, also known as FPBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and proliferation. Additionally, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes and signaling pathways. Additionally, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapies. Additionally, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has neuroprotective effects, making it a useful tool for studying the mechanisms of neurological disorders. However, one limitation of using (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone in lab experiments is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are many potential future directions for research on (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone. One area of research could focus on identifying the specific signaling pathways and enzymes that are targeted by (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone. This could lead to the development of more targeted therapies for cancer and neurological disorders. Additionally, research could focus on developing new synthesis methods for (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone that increase the yield of the compound. This would make it easier to obtain large quantities of the compound for use in experiments. Finally, research could focus on identifying potential side effects of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone and developing strategies to mitigate these effects.
Scientific Research Applications
(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[5-amino-1-(2-fluorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O/c17-11-7-5-10(6-8-11)15(22)12-9-20-21(16(12)19)14-4-2-1-3-13(14)18/h1-9H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSVEDUSIOXLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone | |
CAS RN |
618091-84-2 | |
Record name | (5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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